![molecular formula C15H22N2O4S B1528098 6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate CAS No. 1251012-02-8](/img/structure/B1528098.png)
6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate
Overview
Description
6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate (6-t-BEDA-DC) is an organic compound belonging to the class of thiazolo[4,5-d]azepines. It is a white, crystalline powder with a molecular weight of 394.5 g/mol and has a melting point of 152-153°C. 6-t-BEDA-DC has a wide range of applications in scientific research, including as a synthetic intermediate in organic synthesis, as a reagent in analytical chemistry, and as a tool for studying biological systems.
Scientific Research Applications
Nucleophilic Substitutions and Radical Reactions
The tert-Butyl phenylazocarboxylates, related to the compound of interest, are recognized for their versatility in synthetic organic chemistry. They undergo nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. Additionally, these compounds can participate in radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, facilitated by tert-butyloxycarbonylazo groups under specific conditions such as elevated temperatures or acidic environments (Jasch, Höfling, & Heinrich, 2012).
Structural Analysis and Molecular Interactions
Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally related to the one , has been structurally characterized, revealing insights into its molecular interactions. These interactions include hydrogen bonding, which plays a crucial role in the stabilization of its molecular structure (Lynch & McClenghan, 2004).
Synthetic Applications and Modifications
The tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid and its modifications demonstrate the potential for structural modification and synthetic applications of compounds with tert-butyl groups. These modifications include the introduction of various functional groups and the exploration of their reactivity under different conditions, leading to the synthesis of novel compounds with potentially unique properties (Vorona et al., 2007).
Quantum-Chemical Studies
Quantum-chemical studies on compounds containing tert-butoxide groups, similar to the compound of interest, have provided insights into their structural transformations and the formation of specific ring structures, such as 4,5-dihydro-1,3-thiazoles. These studies contribute to a deeper understanding of the reaction mechanisms and the stability of the resulting structures (Shagun & Nedolya, 2015).
properties
IUPAC Name |
6-O-tert-butyl 2-O-ethyl 4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-5-20-13(18)12-16-10-6-8-17(9-7-11(10)22-12)14(19)21-15(2,3)4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJADFVCBCTWNLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(S1)CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110921 | |
Record name | 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1251012-02-8 | |
Record name | 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1251012-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6H-Thiazolo[4,5-d]azepine-2,6-dicarboxylic acid, 4,5,7,8-tetrahydro-, 6-(1,1-dimethylethyl) 2-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001110921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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